MFCD18316538
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Overview
Description
2-(2-Chloropyrimidin-4-yl)acetonitrile, also known by its MDL number MFCD18316538, is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.5691 g/mol . This compound is characterized by the presence of a chloropyrimidine ring attached to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2-chloropyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Hydrolysis: Amides or carboxylic acids.
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)acetonitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar reactivity but lacking the acetonitrile group.
4-Chloropyrimidine: Another analog with the chlorine atom at a different position on the pyrimidine ring.
2-(2-Bromopyrimidin-4-yl)acetonitrile: A bromine-substituted analog with potentially different reactivity due to the halogen substitution
Uniqueness
This combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets .
Properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXPUGWSJVBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)NC2=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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